Spirocyclic Ring-Size Constraint Differentiates 6-Azaspiro[2.5]octane from Larger and Smaller Spiro Analogs in M₄ Antagonist Potency
The 6-azaspiro[2.5]octane ring system is uniquely optimal for M₄ muscarinic receptor antagonism among related spirocyclic cores. Ring expansion to 7-azaspiro[3.5]nonane (compound 20) causes a 10.3-fold loss in hM₄ potency compared with the 6-azaspiro[2.5]octane analog (compound 10), while contraction to 2-azaspiro[3.3]heptane (compound 21) results in a 40.8-fold loss. Truncation of the spirocyclic constraint (compound 22, racemic) yields complete loss of activity (hM₄ IC₅₀ > 10,000 nM) [1]. These data establish that the [2.5] ring-size combination—the core architecture of the target compound—is non-substitutable among spirocyclic alternatives for this therapeutically relevant target class.
| Evidence Dimension | hM₄ IC₅₀ (functional calcium mobilization assay) |
|---|---|
| Target Compound Data | Not directly measured; scaffold class represented by compound 10 (R-6-azaspiro[2.5]octane analog: hM₄ IC₅₀ = 71 nM per Table 2; unsubstituted analog compound 11: 120 nM) |
| Comparator Or Baseline | Compound 20 (7-azaspiro[3.5]nonane): hM₄ IC₅₀ = 730 nM; Compound 21 (2-azaspiro[3.3]heptane): hM₄ IC₅₀ = 2,900 nM; Compound 22 (truncated 6-azaspiro[2.5]octane): hM₄ IC₅₀ > 10,000 nM |
| Quantified Difference | 6-azaspiro[2.5]octane vs. 7-azaspiro[3.5]nonane: ~10-fold superiority; vs. 2-azaspiro[3.3]heptane: ~41-fold superiority; vs. truncated analog: >140-fold superiority (using compound 11 as floor) |
| Conditions | Human M₄ receptor expressed in CHO cells; calcium mobilization functional assay; reported in Bender et al., Bioorg Med Chem Lett, 2022, Table 4 |
Why This Matters
Procurement of a [2.5] spirocyclic building block rather than [3.5], [3.3], or non-spirocyclic alternatives preserves access to a scaffold geometry validated for nanomolar potency at M₄, a receptor implicated in dystonia and movement disorders.
- [1] Bender AM, Carter TR, Spock M, et al. Synthesis and characterization of chiral 6-azaspiro[2.5]octanes as potent and selective antagonists of the M4 muscarinic acetylcholine receptor. Bioorg Med Chem Lett. 2022;56:128479. Table 4: hM₄ IC₅₀ data for spirocyclic analogs 20, 21, 22 vs. 10. View Source
